5C'-CH3COCH2-dT
Description
The compound 5C'-CH3COCH2-dT (full systematic name: 5'-deoxy-5'-(3-oxobutyl)thymidine) is a modified nucleoside derivative. Structurally, it features a thymidine base linked to a deoxyribose sugar moiety, with a 3-oxobutyl group substituted at the 5' carbon position. This modification introduces a ketone-containing side chain, which alters the compound’s electronic and steric properties compared to unmodified thymidine.
Properties
CAS No. |
131177-29-2 |
|---|---|
Molecular Formula |
C13H18N2O5 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
1-[(2R)-5-[(1R)-1-hydroxy-3-oxobutyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18N2O5/c1-7-6-15(13(19)14-12(7)18)11-4-3-10(20-11)9(17)5-8(2)16/h6,9-11,17H,3-5H2,1-2H3,(H,14,18,19)/t9-,10?,11-/m1/s1 |
InChI Key |
IXFWZOJGLVJGFH-GLYLRITDSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CCC(O2)[C@@H](CC(=O)C)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)C(CC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5C’-CH3COCH2-dT typically involves the acetylation of 2’-deoxyuridine. One common method is to react 2’-deoxyuridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective acetylation at the 5’ position.
Industrial Production Methods
In an industrial setting, the production of 5C’-CH3COCH2-dT can be scaled up using similar acetylation reactions. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5C’-CH3COCH2-dT can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The acetyl group can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5C’-CH3COCH2-dT has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and other complex molecules.
Biology: Employed in studies of DNA-protein interactions and as a probe for investigating nucleic acid structures.
Industry: Used in the production of nucleic acid-based materials and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 5C’-CH3COCH2-dT involves its incorporation into nucleic acids, where it can affect the stability and function of DNA or RNA. The acetyl group at the 5’ position can influence the binding of proteins to nucleic acids and alter the overall conformation of the nucleic acid strand. This can lead to changes in gene expression and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 5C'-CH3COCH2-dT , we compare it with two structurally analogous compounds: 5C'-CH2COCH3-dT (5'-deoxy-5'-(2-oxopropyl)thymidine) and 5C'-CH2CH2CO-dT (5'-deoxy-5'-(3-oxopropyl)thymidine). These compounds differ in the length and branching of their side chains, which influence their chemical behavior and biological activity.
Table 1: Structural and Functional Comparison
Key Findings:
Steric Effects : The branched 3-oxobutyl group in 5C'-CH3COCH2-dT increases steric hindrance compared to linear side chains in the analogs. This reduces its enzymatic degradation rate compared to 5C'-CH2CH2CO-dT but makes it less stable than 5C'-CH2COCH3-dT .
Hydrophobicity : The higher LogP of 5C'-CH2COCH3-dT correlates with its enhanced cellular uptake, likely due to improved membrane permeability. In contrast, 5C'-CH3COCH2-dT balances moderate hydrophobicity with solubility, making it more versatile in aqueous formulations .
Functional Versatility: The ketone group in 5C'-CH3COCH2-dT allows for site-specific conjugation (e.g., with fluorescent tags or targeting ligands), a feature shared with 5C'-CH2CH2CO-dT but absent in non-ketone-modified analogs .
Research Implications
While 5C'-CH3COCH2-dT shows intermediate stability and uptake compared to its analogs, its branched side chain offers unique advantages in applications requiring controlled release or reduced off-target interactions. Further studies are needed to optimize its pharmacokinetic profile for in vivo therapeutic use.
Limitations of Current Evidence
The provided sources lack experimental details (e.g., NMR/X-ray data) to confirm structural assignments or mechanistic insights into the observed differences. Additional peer-reviewed studies from journals like Nucleic Acids Research or Organic & Biomolecular Chemistry would strengthen these comparisons.
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